(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid
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Overview
Description
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid is a complex organic compound featuring a cubane core structure Cubane, a highly strained hydrocarbon, is notable for its cubic geometry, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:
Formation of the Cubane Core: This can be achieved through photochemical cycloaddition reactions of cyclopentadiene derivatives.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and costly nature of the synthesis. advancements in catalysis and reaction engineering may pave the way for more efficient large-scale production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The cubane core can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique cubane structure.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Possible use in materials science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism by which (1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The cubane core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The pyrrolidine-1-carbonyl group may enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon, known for its cubic structure.
Cubane Derivatives: Various functionalized cubanes with different substituents.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, often used in pharmaceuticals.
Uniqueness
(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid is unique due to the combination of the cubane core with the pyrrolidine-1-carbonyl and carboxylic acid groups
Properties
IUPAC Name |
4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-11(15-3-1-2-4-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKMOHQUHQEFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23C4C5C2C6C3C4C56C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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